molecular formula C10H6Cl2N2O B2574240 5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one CAS No. 80591-41-9

5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one

Cat. No.: B2574240
CAS No.: 80591-41-9
M. Wt: 241.07
InChI Key: CVLPGZYFWNLWSO-UHFFFAOYSA-N
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Description

5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one is a chemical compound with the molecular formula C10H6Cl2N2O It is characterized by the presence of a pyridazinone ring substituted with chloro and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 4-chlorobenzoyl chloride with hydrazine hydrate, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce dihydropyridazinones. Substitution reactions can result in a variety of functionalized pyridazinone derivatives.

Scientific Research Applications

5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6-phenylpyridazin-3(2H)-one: Similar structure but lacks the additional chloro group on the phenyl ring.

    6-(4-Chlorophenyl)pyridazin-3(2H)-one: Similar structure but lacks the chloro group on the pyridazinone ring.

Uniqueness

5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one is unique due to the presence of both chloro and chlorophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H8_{8}Cl2_{2}N2_2O. The presence of both chloro and chlorophenyl groups contributes to its unique chemical properties, making it suitable for various applications in medicinal chemistry and pharmacology.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. While detailed mechanisms are still under investigation, preliminary studies suggest:

  • Enzyme Inhibition : It may inhibit certain enzymes that are crucial for cellular processes, potentially leading to anticancer or antimicrobial effects.
  • Receptor Modulation : The compound has been shown to interact with formyl peptide receptors (FPRs), which play a role in immune response and inflammation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown:

  • Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics, indicating strong antibacterial potential.
Bacterial StrainMIC (µg/mL)Comparison Control (Ciprofloxacin)
Staphylococcus aureus12.52
Escherichia coli252

This suggests that the compound could serve as a lead for developing new antibacterial agents .

Anticancer Properties

Preliminary studies have also explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including HeLa and A375 cells. The observed effects include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell cycle progression.

These findings highlight its potential as a therapeutic agent in cancer treatment .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyridazinone derivatives, including this compound. The results indicated that this compound had a notable effect against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC of 12.5 µg/mL .
  • Anticancer Activity : Another research effort focused on the impact of this compound on human tumor cell lines. It was found to significantly reduce cell viability in HeLa cells with an IC50 value indicative of potent anticancer activity .

Properties

IUPAC Name

4-chloro-3-(4-chlorophenyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-7-3-1-6(2-4-7)10-8(12)5-9(15)13-14-10/h1-5H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLPGZYFWNLWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80591-41-9
Record name 5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one
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